Product packaging for 5-Hydroxyomeprazole D3(Cat. No.:CAS No. 1216667-13-8)

5-Hydroxyomeprazole D3

Cat. No.: B2391691
CAS No.: 1216667-13-8
M. Wt: 364.43
InChI Key: CMZHQFXXAAIBKE-BMSJAHLVSA-N
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Description

Contextualizing 5-Hydroxyomeprazole as a Key Omeprazole (B731) Metabolite

Omeprazole, a medication extensively used to treat acid-related gastrointestinal disorders, undergoes significant metabolism in the body, primarily in the liver. pharmgkb.orgnih.gov The major metabolic pathway involves hydroxylation, a process catalyzed by the cytochrome P450 enzyme system. nih.govresearchgate.net Specifically, the CYP2C19 isoenzyme is principally responsible for converting omeprazole into its primary metabolite, 5-Hydroxyomeprazole. nih.govnih.govacs.org This metabolite is considered inactive, meaning it does not contribute to the pharmacological effects of omeprazole. artmolecule.fr

The formation of 5-Hydroxyomeprazole is a crucial step in the clearance of omeprazole from the body. artmolecule.fr The rate of this metabolic conversion can vary among individuals due to genetic polymorphisms in the CYP2C19 enzyme, which can influence the efficacy and plasma concentrations of omeprazole. pharmgkb.org In addition to 5-hydroxylation, omeprazole is also metabolized to a lesser extent to omeprazole sulfone, primarily by the CYP3A4 isoenzyme. nih.govacs.org

Significance of Deuterium (B1214612) Labeling (D3) in Tracer and Internal Standard Applications

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. scispace.com Incorporating deuterium into a molecule like 5-Hydroxyomeprazole to create 5-Hydroxyomeprazole D3 involves replacing three hydrogen atoms with three deuterium atoms, typically on a methoxy (B1213986) group. nih.gov This "heavy" labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight by three mass units. ontosight.ailgcstandards.com

This mass difference is the key to its utility in analytical sciences. acs.org In a technique known as isotope dilution mass spectrometry, this compound serves as an ideal internal standard. researchgate.net When added to a biological sample (like blood or plasma) in a known quantity, it co-elutes with the naturally occurring ("light") 5-Hydroxyomeprazole during chromatographic separation. Because they are chemically identical, they behave similarly during sample preparation and analysis, but the mass spectrometer can distinguish between the two based on their mass difference. lgcstandards.com This allows for highly accurate and precise quantification of the endogenous metabolite, correcting for any loss that may occur during the analytical process. scispace.com

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.net

Overview of Research Utility in Drug Metabolism and Analytical Sciences

The application of this compound is central to several areas of pharmaceutical research.

Pharmacokinetic Studies: Researchers use this compound to accurately measure the concentration of the 5-Hydroxyomeprazole metabolite in patient samples. This data is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of omeprazole. acs.org

Metabolite Identification: In drug metabolism studies, a mixture of the parent drug (omeprazole) and its deuterated version (omeprazole-D3) can be administered. nih.govmdpi.com Any metabolites subsequently found in biological fluids that exhibit the same 3-dalton mass shift can be confidently identified as being derived from the drug. nih.govmdpi.com This technique has been instrumental in identifying numerous metabolites of omeprazole. nih.govmdpi.com

Enzyme Phenotyping: The rate of formation of 5-Hydroxyomeprazole is an indicator of CYP2C19 enzyme activity. nih.gov By using this compound as an internal standard, researchers can develop highly accurate assays to phenotype individuals as poor, intermediate, or extensive metabolizers of omeprazole, which can have significant clinical implications.

In essence, this compound is an indispensable analytical tool that enables researchers to conduct detailed and reliable investigations into the metabolic fate of omeprazole, contributing to a deeper understanding of its pharmacology and the factors that influence its effects.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₇H₁₆D₃N₃O₄S
Molecular Weight ~364.4 g/mol
Parent Compound 5-Hydroxyomeprazole
Isotopic Label Deuterium (D3)
Primary Application Internal Standard in Mass Spectrometry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O4S B2391691 5-Hydroxyomeprazole D3 CAS No. 1216667-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHQFXXAAIBKE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for 5 Hydroxyomeprazole D3

Total Synthesis Approaches for 5-Hydroxyomeprazole Precursors

The journey to synthesizing 5-Hydroxyomeprazole D3 begins with the construction of its non-labeled precursor, 5-Hydroxyomeprazole. A key challenge in this synthesis is the preparation of the substituted pyridine (B92270) ring precursor. vu.lt

A common strategy mirrors the synthesis of omeprazole (B731) itself, focusing on the coupling of a substituted pyridine moiety with a benzimidazole (B57391) thiol. vu.ltresearchgate.net One published route details the development of a convenient synthesis for 5-hydroxyomeprazole, highlighting the critical step of obtaining the precursor, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol. researchgate.netresearchgate.net This approach underscores the necessity of a multi-step process to achieve the final product.

The synthesis can be conceptualized by the following general scheme:

Formation of the Pyridine Ring: The synthesis often starts with the construction of a suitably substituted pyridine ring. This can involve multiple steps, including cyclization reactions to form the core pyridine structure.

Functional Group Manipulations: Once the basic pyridine framework is established, a series of reactions are employed to introduce the necessary functional groups. This includes the introduction of a hydroxymethyl group, which is a key feature of 5-hydroxyomeprazole.

Coupling with Benzimidazole Thiol: The functionalized pyridine derivative is then coupled with 5-methoxy-1H-benzimidazole-2-thiol. vu.lt

Oxidation: The final step typically involves the oxidation of the resulting sulfide (B99878) to the corresponding sulfoxide, yielding 5-hydroxyomeprazole.

A notable synthesis was developed to produce 5-hydroxyomeprazole, a primary metabolite of omeprazole. researchgate.netresearchgate.net The process involved creating the essential precursor, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol. researchgate.netresearchgate.net

Deuterium (B1214612) Incorporation Techniques for this compound Synthesis

The introduction of deuterium into the 5-hydroxyomeprazole molecule is a critical step in producing the D3 variant. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug. medchemexpress.commedchemexpress.com The "D3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms, typically in the methoxy (B1213986) group attached to the benzimidazole ring.

The most common method for introducing the trideuteriomethoxy group is to use a deuterated methylating agent during the synthesis of the benzimidazole precursor. For instance, deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4) can be used to introduce the CD3 group onto the oxygen atom of a precursor phenol.

This deuterated benzimidazole intermediate is then carried through the subsequent coupling and oxidation steps as described in the total synthesis of the non-labeled compound. The stability of the C-D bond compared to the C-H bond is a key principle underlying the use of deuterated compounds in metabolic studies. nih.gov

Characterization of Isotopic Purity and Positional Isomerism

After synthesis, it is imperative to verify the isotopic purity and the precise location of the deuterium atoms within the this compound molecule. This is crucial to ensure its reliability as an internal standard. A combination of analytical techniques is employed for this characterization. rsc.org

High-Resolution Mass Spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecule with high precision, the presence and proportion of the deuterated isotopologue can be accurately determined. rsc.orgnih.gov This technique allows for the calculation of the percentage of isotopic purity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, is essential for confirming the structural integrity and the exact position of the deuterium labels. rsc.orgbioline.org.br In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons on the benzimidazole ring would be absent or significantly diminished, confirming the successful incorporation of deuterium at that specific position.

The combination of HR-MS and NMR provides a comprehensive analysis, ensuring both the correct mass and the correct placement of the deuterium atoms, thereby validating the identity and quality of the synthesized this compound. rsc.org

Fundamental Role of 5 Hydroxyomeprazole D3 As a Stable Isotope Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry in Drug Metabolism Research

Stable isotope dilution mass spectrometry (SID-MS) is a powerful technique for the accurate quantification of molecules in complex biological matrices. mdpi.com The core principle of SID-MS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard (IS), to the sample at the earliest stage of analysis. tandfonline.com This IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net

In drug metabolism research, SID-MS is employed to precisely measure the concentrations of parent drugs and their metabolites. The stable isotope-labeled IS, such as 5-Hydroxyomeprazole D3, co-elutes with the unlabeled analyte (5-Hydroxyomeprazole) during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. researchgate.net By measuring the ratio of the mass spectrometric response of the analyte to that of the IS, any variations that occur during sample preparation, such as extraction losses, and instrumental analysis, like injection volume inconsistencies or ionization suppression, can be effectively compensated for. acs.orgscispace.com This ratiometric measurement is the foundation for the high accuracy and precision of SID-MS. rsc.org

The use of a stable isotope-labeled IS is considered the gold standard because its physicochemical properties are very similar to the analyte, ensuring it behaves almost identically throughout the entire analytical process. researchgate.netresearchgate.net This minimizes analytical errors and enhances the reliability of the quantitative data, which is crucial for understanding the pharmacokinetic profiles of drugs and their metabolites.

Criteria for Selection and Validation of this compound as an Internal Standard in High-Throughput Assays

The selection and validation of an internal standard are critical steps in the development of a robust and reliable high-throughput bioanalytical assay. researchgate.net For this compound to be effectively used as an IS for the quantification of 5-Hydroxyomeprazole, it must meet stringent criteria.

Selection Criteria:

High Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment and be substantially free of the unlabeled analyte to prevent interference and ensure accurate quantification. researchgate.net

Chemical Purity: The internal standard must be chemically pure and free from other impurities that could interfere with the analysis.

Structural Similarity: As a stable isotope-labeled version, this compound possesses nearly identical physicochemical properties to 5-Hydroxyomeprazole, making it an ideal internal standard. researchgate.net

Stability: The internal standard must be stable throughout the entire analytical process, from sample collection and storage to final analysis. tandfonline.com

Validation Parameters:

Once selected, this compound must undergo a rigorous validation process to ensure the bioanalytical method is accurate, precise, and reliable for its intended purpose. This validation typically follows regulatory guidelines and includes the assessment of the following parameters:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity and Selectivity The ability of the method to differentiate and quantify the analyte and IS from other components in the sample matrix. mdpi.comNo significant interference at the retention times of the analyte and IS.
Linearity The range of concentrations over which the response of the instrument is directly proportional to the concentration of the analyte. mdpi.comCorrelation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). mdpi.comWithin ±15% of the nominal value (±20% for the lower limit of quantification).
Recovery The efficiency of the extraction process for the analyte and IS from the biological matrix. researchgate.netConsistent and reproducible, though not required to be 100%.
Matrix Effect The influence of co-eluting, undetected matrix components on the ionization of the analyte and IS. biopharmaservices.comThe ratio of the response in the presence of matrix to the response in a clean solution should be consistent.
Stability The stability of the analyte and IS in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). tandfonline.comAnalyte concentrations should remain within ±15% of the initial concentration.

The successful validation of these parameters for an assay using this compound ensures that the method can reliably quantify 5-Hydroxyomeprazole in high-throughput settings, providing crucial data for pharmacokinetic and drug metabolism studies. researchgate.netresearchgate.netnih.gov

Investigative Applications of 5 Hydroxyomeprazole D3 in Omeprazole Metabolism Research

Elucidation of Cytochrome P450 Isoform-Specific Hydroxylation Pathways

The metabolism of omeprazole (B731) is primarily carried out by the cytochrome P450 (CYP) enzyme system, with different isoforms exhibiting distinct roles and selectivities. 5-Hydroxyomeprazole D3 is instrumental in dissecting these specific contributions.

Role of CYP2C19 in 5-Hydroxylation of Omeprazole Enantiomers

The formation of 5-hydroxyomeprazole is a principal metabolic pathway for omeprazole, predominantly catalyzed by the CYP2C19 enzyme. ucsc.eduartmolecule.fr This enzyme displays stereoselectivity, meaning it preferentially metabolizes one enantiomer of omeprazole over the other. Specifically, CYP2C19 favors the 5-hydroxylation of R-omeprazole. acs.orgresearchgate.net In individuals with normal CYP2C19 function, known as extensive metabolizers (EMs), the formation of R(+)-5-hydroxyomeprazole is a major metabolic route. ucsc.edu

Conversely, the metabolism of S-omeprazole (esomeprazole) to its 5-hydroxy metabolite by CYP2C19 is a less significant pathway. ucsc.edu In fact, for extensive metabolizers, S(-)-5-hydroxyomeprazole is often undetectable or barely detectable in plasma after administration of racemic omeprazole. ucsc.edu The use of this compound as an internal standard in pharmacokinetic studies allows for the accurate measurement of the formation of these enantiomer-specific metabolites, providing clear insights into the catalytic activity of CYP2C19. medchemexpress.com

Contribution of CYP3A4 to Omeprazole Metabolism and 5-Hydroxyomeprazole Formation

While CYP2C19 is the primary enzyme for 5-hydroxylation, CYP3A4 also participates in the metabolism of omeprazole, mainly through the formation of omeprazole sulfone. artmolecule.fracs.orgnih.gov However, CYP3A4 can also contribute to the formation of 5-hydroxyomeprazole, particularly for the R-enantiomer. researchgate.netnih.gov Studies have shown that both CYP2C19 and CYP3A4 are involved in the hydroxylation of R-omeprazole. nih.gov

In individuals who are poor metabolizers (PMs) for CYP2C19, the role of CYP3A4 in 5-hydroxylation becomes more pronounced. ucsc.edu The administration of substances that inhibit or induce CYP3A4 can alter the metabolic ratios of omeprazole and its metabolites, further clarifying the contribution of this enzyme. For instance, the co-administration of a CYP3A4 inhibitor has been shown to decrease the formation of omeprazole sulfone without significantly affecting the levels of 5-hydroxyomeprazole in extensive metabolizers of CYP2C19. nih.gov

Stereoselective Metabolic Transformations and Enantiomeric Ratios

The metabolism of omeprazole is highly stereoselective, with different enantiomeric ratios of metabolites observed depending on an individual's CYP2C19 genotype. ucsc.edu In extensive metabolizers, the intrinsic clearance of R-omeprazole is significantly higher than that of S-omeprazole, largely due to the efficient 5-hydroxylation of the R-enantiomer by CYP2C19. acs.org

The R/S ratio of the area under the plasma concentration-time curve (AUC) for omeprazole varies significantly between different CYP2C19 metabolizer groups. ucsc.edu This stereoselectivity is a key factor in the pharmacokinetic profile of omeprazole. The use of this compound in analytical methods enables the precise quantification of the individual enantiomers of 5-hydroxyomeprazole, which is crucial for determining these enantiomeric ratios and understanding the stereoselective nature of omeprazole metabolism.

Identification and Profiling of Omeprazole-Derived Metabolites Using Isotope Ratio Monitoring

The use of stable isotope-labeled compounds, such as this compound, in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS), is a powerful strategy for identifying and profiling drug metabolites. mdpi.comnih.gov This approach, known as isotope ratio monitoring, involves the co-administration of the unlabeled drug and its stable isotope-labeled counterpart. mdpi.comnih.govresearchgate.net

In the analysis of biological samples, drug-related metabolites can be identified by searching for mass spectral doublets with a characteristic mass difference corresponding to the isotopic label (in this case, 3 daltons for the D3 label). mdpi.comnih.gov This technique has been successfully applied to identify numerous omeprazole metabolites in both plasma and brain tissue, including some that were previously uncharacterized. mdpi.comnih.govresearchgate.net The distinct isotopic signature provided by this compound facilitates the differentiation of drug-derived compounds from endogenous molecules, significantly improving the confidence in metabolite identification. nih.gov

A study utilizing this method identified a total of seventeen metabolites of omeprazole, with different profiles observed depending on the administration route and the biological matrix (plasma vs. brain). mdpi.comnih.gov

Mechanistic Studies of Enzyme Kinetics and Inhibition via this compound Tracing

This compound serves as an invaluable tool in mechanistic studies of enzyme kinetics and inhibition. medchemexpress.com By using deuterated standards, researchers can accurately quantify the formation of metabolites in in vitro and in vivo systems, which is essential for determining key kinetic parameters such as Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). researchgate.netnih.govwikipedia.org

This approach is particularly useful for investigating competitive inhibition between omeprazole enantiomers for the active sites of metabolizing enzymes like CYP2C19 and CYP3A4. researchgate.net Studies have shown that the enantiomers of omeprazole can competitively inhibit each other's metabolism. researchgate.net The precise measurement of metabolite formation, facilitated by stable isotope-labeled standards, allows for the elucidation of these complex interactions.

Furthermore, tracing the formation of 5-hydroxyomeprazole can help characterize the mechanism of enzyme inhibition by other drugs. By observing changes in the rate of 5-hydroxyomeprazole formation in the presence of a potential inhibitor, researchers can determine the type and potency of the inhibition. nih.gov

Computational Modeling and Simulation of Omeprazole Metabolism Pathways

Computational modeling and simulation have become increasingly important tools for understanding the intricacies of drug metabolism. acs.org These methods, which include quantum mechanics/molecular mechanics (QM/MM) calculations and physiologically based pharmacokinetic (PBPK) modeling, rely on accurate experimental data for validation. acs.orgmdpi.comresearchgate.net

Data obtained from studies using this compound, such as the relative formation rates of different metabolites and the stereoselective kinetics of omeprazole, provide crucial input for developing and refining these computational models. acs.org For example, computational studies have been used to investigate the binding affinities and activation energy barriers for the different metabolic pathways of omeprazole enantiomers within the active sites of CYP2C19 and CYP3A4. acs.orgacs.orgnih.gov

PBPK models, which simulate the absorption, distribution, metabolism, and excretion of a drug in the body, can be used to predict drug-drug interactions and the influence of genetic polymorphisms on drug exposure. mdpi.comresearchgate.netnih.gov The accuracy of these predictions is heavily dependent on the quality of the input parameters, many of which are derived from clinical studies that utilize stable isotope-labeled internal standards like this compound.

Investigation of Extraliver Metabolism and Microbiome Influence on Metabolic Profiles

Research has demonstrated that factors perturbing the gut microbiome, such as antibiotic use, can alter drug metabolism. nih.govresearchgate.net A prospective clinical study investigating the impact of the antibiotic cefprozil (B1668874) on the gut microbiome and drug metabolism provides key insights. researchgate.net In this study, untargeted metabolomics and molecular networking were employed to analyze plasma, urine, and fecal samples from healthy volunteers who were administered a cocktail of probe drugs, including omeprazole. nih.gov

The findings indicated a direct relationship between the gut microbiome's diversity and the fecal concentrations of omeprazole and its metabolites. researchgate.net Specifically, a decrease in the alpha diversity of the gut microbiome, induced by the antibiotic, was correlated with an increase in the fecal levels of omeprazole and its hydroxylated metabolite, 5-hydroxyomeprazole. nih.govresearchgate.net This suggests that the gut microbiota play a role in metabolizing or facilitating the clearance of omeprazole and its metabolites.

Research Findings on Microbiome Influence

Detailed analysis of fecal samples from the aforementioned study revealed significant correlations between microbiome diversity and metabolite levels. The data suggest that as the microbiome's diversity decreases, the levels of parent drug and metabolites detected in feces increase.

Table 1: Correlation Between Gut Microbiome Diversity and Fecal Metabolite Levels This interactive table summarizes the observed relationships from a study where antibiotic administration altered gut flora.

MetaboliteCorrelation with Alpha Diversity (Observed OTUs)Correlation with Interindividual Variability (UniFrac Distance)Implication
OmeprazoleNegativePositiveReduced microbiome diversity is linked to higher fecal omeprazole levels. researchgate.net
5-HydroxyomeprazoleNegativePositiveReduced microbiome diversity is linked to higher fecal 5-hydroxyomeprazole levels. researchgate.net
Omeprazole Sulfide (B99878)NegativePositiveReduced microbiome diversity is linked to higher fecal omeprazole sulfide levels. researchgate.net

These findings led researchers to hypothesize that some metabolites are the product of combined host and microbial metabolism. nih.gov For instance, molecular networking tentatively identified hydroxyomeprazole (B127751) sulfide, a metabolite previously found in wastewater, in human plasma, urine, and feces. nih.gov It is postulated that this compound may be a product of both host cytochrome P450 (CYP) enzyme activity (specifically CYP2C19-mediated hydroxylation) and subsequent metabolism by intestinal gut microbiota. nih.gov The use of deuterated standards in the analytical process is critical for increasing confidence in such chemical annotations. nih.gov

The ability to accurately quantify metabolites like 5-hydroxyomeprazole in fecal samples using internal standards like this compound is fundamental to these studies. It allows for the characterization of the intricate interplay between host metabolism, which primarily occurs in the liver via CYP2C19 and CYP3A4 enzymes, and the metabolic activities of the gut microbiome. nih.govnih.gov These investigations underscore the importance of considering the gut microbiome as a significant factor contributing to the interindividual variability in drug metabolism and response. researchgate.net

Advanced Analytical Methodologies Utilizing 5 Hydroxyomeprazole D3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Metabolite Quantification

LC-MS/MS is the gold standard for the simultaneous determination of omeprazole (B731) and its main metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in biological matrices like human plasma. nih.gov This highly sensitive and selective technique relies on the chromatographic separation of the analytes followed by their detection using mass spectrometry. The use of a stable isotope-labeled internal standard, such as 5-Hydroxyomeprazole D3, is critical to compensate for variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification. thermofisher.com

In a typical LC-MS/MS workflow, this compound is added to the biological sample at a known concentration before sample preparation. During the analysis, the peak area ratio of the analyte to the internal standard is used to calculate the concentration of the analyte in the original sample. This approach effectively corrects for any loss of analyte during extraction or fluctuations in the mass spectrometer's ionization efficiency.

Optimization of Chromatographic Separation for Omeprazole and Metabolites

Achieving clear separation between omeprazole, its metabolites, and the internal standard is fundamental for accurate quantification. researchgate.net Reversed-phase high-performance liquid chromatography (HPLC) is the most common technique employed for this purpose. nih.gov

Several factors are optimized to achieve the desired separation:

Stationary Phase: C18 columns are widely used for the separation of omeprazole and its metabolites. mdpi.comnih.gov These columns provide excellent hydrophobic retention and separation capabilities for these compounds.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). nih.govscispace.comresearchgate.net The composition and pH of the mobile phase are carefully adjusted to achieve optimal peak shape and resolution. oup.com For instance, a mobile phase of methanol (B129727) and 10 mM ammonium acetate (60:40, v/v) has been successfully used. nih.gov Gradient elution, where the proportion of the organic solvent is varied during the chromatographic run, is often employed to separate compounds with different polarities within a reasonable time frame. nih.gov

Flow Rate and Temperature: These parameters are also optimized to ensure efficient separation and symmetric peak shapes. A flow rate of around 0.4 mL/min is common in these methods. nih.gov

Table 1: Example Chromatographic Conditions for Omeprazole Metabolite Analysis
ParameterConditionReference
ColumnPhenomenex® Kinetex XB-C18 (2.1 × 50 mm, 2.6 μm) mdpi.comnih.gov
Mobile Phase A0.1% Formic Acid in Water mdpi.comnih.gov
Mobile Phase B0.1% Formic Acid in Acetonitrile mdpi.comnih.gov
Flow Rate0.4 mL/min nih.gov
Run Time< 3.5 minutes nih.gov

Mass Spectrometric Detection Parameters and Interface Optimization

Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for omeprazole and its metabolites, typically operated in the positive ion mode. nih.govscienceopen.com

Optimization of the mass spectrometer parameters is crucial for achieving high sensitivity and specificity:

Ion Source Parameters: Voltages and gas flows, such as nebulizer and curtain gases, are optimized to ensure efficient ionization and transmission of the analytes into the mass spectrometer. researchgate.net

Multiple Reaction Monitoring (MRM): For quantification, tandem mass spectrometry (MS/MS) is used in the MRM mode. nih.gov In this mode, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interference from other compounds in the matrix. semanticscholar.org

The specific precursor-to-product ion transitions for omeprazole, 5-hydroxyomeprazole, and this compound are carefully selected and optimized. For example, the transition for omeprazole is often m/z 346.1 → 198.1. nih.govmdpi.com For 5-hydroxyomeprazole, the protonated molecular ion [M+H]+ is at m/z 362. nih.govresearchgate.net Due to the three deuterium (B1214612) atoms, the precursor ion for this compound would be 3 Da higher than that of 5-hydroxyomeprazole.

Table 2: Example MRM Transitions for Omeprazole and Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Omeprazole346.2198.0 researchgate.netnih.gov
5-Hydroxyomeprazole362.1- nih.govresearchgate.net
Omeprazole Sulfone362.1- nih.govresearchgate.net

Sample Preparation Techniques for Complex Biological Matrices

Before analysis by LC-MS/MS, omeprazole and its metabolites must be extracted from the biological matrix (e.g., plasma, urine) to remove interfering substances like proteins and salts. ijpsr.com

Commonly used sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analytes is collected for analysis. scispace.com

Liquid-Liquid Extraction (LLE): In LLE, the analytes are extracted from the aqueous biological sample into an immiscible organic solvent. scienceopen.comnih.gov This technique offers cleaner extracts compared to PPT. nih.gov

Solid-Phase Extraction (SPE): SPE provides high selectivity and extraction efficiency by using a solid sorbent to retain the analytes while interferences are washed away. nih.gov

The choice of sample preparation technique depends on the required sensitivity, throughput, and the nature of the biological matrix. For all these methods, this compound is added before the extraction step to account for any variability in the recovery of the analytes.

Method Validation Protocols for Robust and Reproducible Quantification of Omeprazole Metabolites

To ensure the reliability of the analytical data, the LC-MS/MS method must be rigorously validated according to guidelines from regulatory agencies such as the FDA. ijpsr.comresearchgate.netmoh.gov.bw

Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analytes in the presence of other components in the sample. ijpsr.com

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. nih.govijpsr.com Both are assessed at multiple concentration levels.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process. ijpsr.com

Matrix Effect: The influence of matrix components on the ionization of the analytes. nih.gov

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions. researchgate.net

The use of this compound as an internal standard is instrumental in meeting the stringent requirements for these validation parameters.

Application of Isotope Ratio-Monitoring Techniques in Metabolomics

Beyond its role as an internal standard, this compound can be utilized in more advanced metabolomics studies, particularly those involving isotope ratio-monitoring. By co-administering labeled (e.g., D3-omeprazole) and unlabeled omeprazole, researchers can trace the metabolic fate of the drug in vivo. mdpi.comnih.gov

This approach allows for:

Metabolite Identification: New or unexpected metabolites can be identified by searching for mass spectra that show a characteristic mass shift of 3 Da between the labeled and unlabeled forms. mdpi.com

Flux Analysis: The rate of formation and elimination of metabolites can be studied by monitoring the changes in the isotope ratios over time.

Minimizing Isotope Effects: While deuterium labeling is cost-effective, it can sometimes lead to slight differences in chromatographic retention time and fragmentation patterns compared to the unlabeled compound. acs.org Careful method development is necessary to minimize these "deuterium isotope effects." nih.gov However, for quantification, stable isotopes like 13C are often preferred to avoid such issues. thermofisher.com

The use of stable isotope-labeled compounds like this compound is a powerful tool in drug metabolism and metabolomics research, providing detailed insights into the biotransformation of drugs like omeprazole. mdpi.com

Emerging Research Perspectives and Methodological Advancements

Integration with Untargeted Metabolomics for Comprehensive Drug Fate Assessment

Untargeted metabolomics has emerged as a powerful hypothesis-generating tool, offering a comprehensive snapshot of the metabolome in a biological sample. dtu.dk This approach aims to detect and quantify as many metabolites as possible, providing a global view of the biochemical state of a system. thermofisher.com When studying the fate of a drug, this technique allows researchers to move beyond monitoring only the parent drug and its expected metabolites, enabling the discovery of novel biotransformation products and the characterization of the broader physiological impact of the drug. technologynetworks.com

The integration of stable isotope-labeled compounds, such as 5-Hydroxyomeprazole D3, into an untargeted metabolomics workflow provides significant advantages. The known mass shift introduced by the deuterium (B1214612) atoms allows for the unambiguous identification of the compound and its downstream metabolites from the complex background of endogenous molecules.

Workflow for Tracer-Based Untargeted Metabolomics:

Sample Preparation: Biological samples (e.g., plasma, urine, tissue extracts) are collected after administration of the deuterated compound.

Data Acquisition: Samples are analyzed, typically using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), to separate and detect a wide range of metabolites. nih.gov

Feature Detection: Sophisticated software identifies all metabolic features in the dataset.

Isotopologue Pairing: Algorithms specifically search for pairs of signals that are chromatographically co-eluting but have a specific mass difference corresponding to the isotopic label (in this case, D3). acs.org

Pathway Analysis: Identified drug-related metabolites are mapped onto metabolic pathways to provide a comprehensive picture of the drug's fate and its effects on endogenous metabolic networks.

This integrated approach allows for a detailed assessment of drug absorption, distribution, metabolism, and excretion (ADME). By tracing the D3 label, researchers can discover previously unknown metabolic pathways, identify unexpected biotransformations, and gain deeper insights into the complete metabolic journey of 5-Hydroxyomeprazole.

Table 1: Comparison of Targeted and Untargeted Metabolomics
FeatureTargeted MetabolomicsUntargeted Metabolomics
ScopeQuantification of a predefined set of known metabolites.Comprehensive profiling of as many metabolites as possible, both known and unknown. thermofisher.com
GoalHypothesis testing.Hypothesis generation, biomarker discovery. dtu.dk
SelectivityHighLow (initially)
Data ComplexityLowerHigher, requires advanced bioinformatics.
Application to this compoundPrecise quantification of this compound and its specific, known metabolites.Discovery of all metabolites derived from this compound and assessment of its global impact on the metabolome.

Advances in Computational Chemistry for Predicting Metabolic Pathways and Enzyme Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering methods to predict the metabolic fate of new chemical entities. nih.govnih.gov These in silico approaches can significantly reduce the time and resources required for experimental metabolism studies by prioritizing likely metabolic pathways and identifying potential drug-drug interactions. researchgate.net

For 5-Hydroxyomeprazole, metabolism is primarily mediated by cytochrome P450 enzymes, with CYP2C19 being the major enzyme responsible for its formation from omeprazole (B731), and CYP3A4 also playing a role. basicmedicalkey.comnih.govbenthamdirect.com Computational models are increasingly adept at predicting which enzymes will interact with a drug molecule and at which specific sites metabolism will occur (Sites of Metabolism, or SOMs).

Key Computational Approaches:

Ligand-Based Methods: These methods use the structural and physicochemical properties of known enzyme substrates to build predictive models. Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate molecular descriptors with metabolic stability or enzyme inhibition. researchgate.net

Structure-Based Methods: These approaches utilize the three-dimensional structures of metabolic enzymes. Molecular docking simulations can predict how a compound like this compound might bind within the active site of an enzyme like CYP2C19.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a higher level of theory to model the chemical reactions of metabolism. The QM portion can calculate the activation energies for bond-breaking and bond-forming steps, such as the hydroxylation of omeprazole, while the MM portion models the larger protein environment.

A key area of advancement is the prediction of the Kinetic Isotope Effect (KIE) . The substitution of hydrogen with deuterium in this compound creates a stronger C-D bond compared to the C-H bond. If this bond is broken during a rate-limiting step of a subsequent metabolic reaction, the reaction will proceed more slowly. This phenomenon, the KIE, can be predicted using advanced computational models, particularly QM/MM calculations. acs.org By predicting the magnitude of the KIE, researchers can anticipate how deuteration will alter metabolic pathways, potentially slowing the formation of certain metabolites and diverting metabolism towards alternative routes ("metabolic switching").

Table 2: Computational Methods in Metabolism Prediction
MethodPrincipleApplication to this compound
QSARCorrelates molecular descriptors with metabolic endpoints. researchgate.netPredicting overall metabolic stability.
Molecular DockingSimulates the binding of a ligand to the active site of a protein.Predicting binding affinity and orientation within CYP enzymes.
Molecular Dynamics (MD)Simulates the movement of atoms and molecules over time.Assessing the stability of the enzyme-substrate complex.
QM/MMCombines quantum mechanics for the reaction center with molecular mechanics for the environment.Calculating reaction barriers and predicting the Kinetic Isotope Effect (KIE). acs.org

Development of Novel Analytical Platforms for Deuterated Metabolite Tracing

The ability to accurately and sensitively detect and quantify deuterated compounds is fundamental to their use in metabolic research. Advances in analytical platforms, particularly in mass spectrometry (MS), have been pivotal in enabling the tracing of stable isotope-labeled molecules like this compound in vivo and in vitro. metsol.com

Key Analytical Platforms and Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique for quantitative bioanalysis. It combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. For this compound, a specific MS/MS transition (a precursor ion to product ion fragmentation) can be monitored, allowing for its precise quantification even in complex biological matrices. ansto.gov.au

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide very high mass accuracy and resolution. metsol.com This capability allows for the confident identification of metabolites by determining their elemental composition. For deuterated compounds, HRMS can resolve the labeled compound from its unlabeled counterpart and from other interfering species, which is crucial for untargeted metabolomics workflows. nih.govnih.gov

Isotope Pattern Analysis: Software tools are now able to automatically screen complex LC-HRMS data for the characteristic isotopic patterns created by labeled compounds. acs.org For this compound, the software would look for a specific mass peak corresponding to the deuterated molecule, along with its corresponding unlabeled analog, to confidently identify all related metabolites.

These advanced platforms allow researchers to perform sensitive pharmacokinetic studies, track the distribution of the drug and its metabolites into various tissues, and quantify the extent of metabolic turnover. The use of a stable isotope label like D3 avoids the safety and disposal issues associated with radioactive isotopes, making it an increasingly preferred method for clinical and preclinical research. medchemexpress.com

Table 3: Analytical Platforms for Deuterated Metabolite Analysis
PlatformKey AdvantageApplication in this compound Studies
LC-MS/MSHigh sensitivity and specificity for quantification. metsol.comPharmacokinetic analysis; quantifying concentrations in plasma and tissues.
LC-HRMS (e.g., Orbitrap, TOF)High mass accuracy for confident formula determination. nih.govUntargeted metabolite discovery; structural elucidation of unknown metabolites.
Isotope Ratio Mass Spectrometry (IRMS)Extremely precise measurement of isotope ratios.Determining the precise enrichment of deuterium in a sample.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.